molecular formula C18H16N2O3S B2533849 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922557-35-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2533849
M. Wt: 340.4
InChI Key: NRTFMEPYZRCCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule that contains a benzodioxole and a benzothiazole ring. The benzodioxole ring is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . The benzothiazole ring is a heterocyclic compound, which is a type of organic compound that contains a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzodioxole and benzothiazole rings are likely to contribute significantly to the overall structure of the molecule .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Antibacterial Agents: Compounds derived from N-(benzo[d]thiazol-2-yl)acetamide have been synthesized and tested for their antibacterial activity against various bacteria, demonstrating promising results in some cases. Notably, the compound 5c from one study showed a broad spectrum of antibacterial activity (Borad et al., 2015; Bhoi et al., 2015).
  • Antimicrobial Properties: Several derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been evaluated for their antimicrobial activity. This includes activity against various gram-positive and gram-negative bacteria, and even fungal strains, showing significant potential in this area (Rezki, 2016; Naraboli & Biradar, 2017).

Antioxidant and Anti-inflammatory Activities

  • Antioxidant Activity: Compounds such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown effective antioxidant activities in several assays, including DPPH radical scavenging and lipid peroxide inhibition, suggesting potential in oxidative stress-related applications (Koppireddi et al., 2013).
  • Anti-inflammatory Properties: Similarly, certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have displayed notable anti-inflammatory activities, suggesting their potential in treating inflammation-related conditions (Koppireddi et al., 2014).

Antitumor and Anticancer Potential

  • Antitumor Activity: Some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, have shown considerable antitumor activity against various human tumor cell lines. This highlights the potential of these compounds in oncological research (Yurttaş et al., 2015).

Anticonvulsant Applications

  • Anticonvulsant Agents: Research into benzothiazole derivatives, including those similar in structure to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, has identified potential anticonvulsant properties. Some of these compounds have shown effectiveness in models of epilepsy, suggesting a potential application in neurological disorders (Liu et al., 2016).

Miscellaneous Applications

  • Insecticidal Properties: Some derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been assessed for their insecticidal activities, specifically against the cotton leafworm, indicating a potential use in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFMEPYZRCCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.